VU0467485, also known as AZ13713945, is a compound that has been identified as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4. This compound has been evaluated for its potential therapeutic applications, particularly in the treatment of schizophrenia. It is recognized for its robust efficacy in behavioral models and favorable pharmacokinetic properties, making it a promising candidate for further development in clinical settings.
VU0467485 originates from a series of compounds developed to enhance the activity of the muscarinic acetylcholine receptor subtype 4. The exploration of this compound is part of a broader effort to identify selective modulators that can effectively target this receptor, which plays a crucial role in various neurological processes. The classification of VU0467485 falls under pharmacological agents that modulate neurotransmitter receptors, specifically focusing on the central nervous system.
The synthesis of VU0467485 involves a straightforward two-step process from known materials. The initial step includes the condensation of 3-chloro-5,6-dimethylpyridazin-4-carbonitrile with methylthioglycolate under microwave irradiation, yielding sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate. This reaction typically achieves yields averaging around 78%. The subsequent step involves a HATU-mediated amide coupling reaction with various amines, resulting in analogues with yields ranging from 45% to 92% after high-performance liquid chromatography purification .
The molecular structure of VU0467485 is characterized by its unique pyridazine core, which contributes significantly to its biological activity. The compound exhibits a complex arrangement that enhances its potency and metabolic stability while maintaining favorable physicochemical properties. The structure-activity relationship studies indicate that modifications to the pyridine ring can affect the compound's efficacy and selectivity towards the muscarinic acetylcholine receptor subtype 4 .
VU0467485 undergoes several chemical reactions during its synthesis and metabolic processing. The key reactions include:
The mechanism of action for VU0467485 involves its role as a positive allosteric modulator at the muscarinic acetylcholine receptor subtype 4. By binding to an allosteric site on the receptor, VU0467485 enhances the receptor's response to acetylcholine without directly activating it. This modulation leads to improved signaling pathways associated with cognitive function and behavioral responses, indicating potential therapeutic benefits in conditions like schizophrenia .
VU0467485 exhibits several important physical and chemical properties:
These properties suggest that VU0467485 can achieve adequate concentrations in the brain while maintaining effective clearance rates .
VU0467485 has significant scientific uses primarily in pharmacological research aimed at treating schizophrenia and other neuropsychiatric disorders. Its ability to selectively enhance muscarinic receptor activity positions it as a candidate for developing new therapeutic strategies targeting cognitive deficits associated with these conditions. Additionally, ongoing studies are exploring its potential use in imaging applications through radiolabeled derivatives for positron emission tomography, which could provide insights into receptor distribution and function in vivo .
The muscarinic acetylcholine receptor subtype M4 (CHRM4), encoded by the CHRM4 gene, is a Gi/o protein-coupled receptor predominantly expressed in the mammalian central nervous system. Its highest density occurs in the striatum, cortex, and thalamus—regions critically involved in motor control, cognition, and reward processing [2] [9]. M4 receptors function as inhibitory autoreceptors that regulate acetylcholine (ACh) release in the striatum and modulate dopaminergic neurotransmission through complex circuit interactions. Genetic knockout studies demonstrate that M4 receptor deletion potentiates dopamine D1 receptor-mediated locomotor stimulation and increases sensitivity to psychostimulants like cocaine and amphetamine [2]. This occurs because M4 activation on striatal spiny projection neurons (SPNs) dampens dopamine-induced cAMP production, creating a critical balance in extrapyramidal motor function. Consequently, M4 dysfunction contributes to pathologies in Parkinson's disease (via motor circuit disruption) and schizophrenia (through dysregulated mesolimbic dopamine) [4] [9].
Beyond neurotransmission, M4 receptors influence erythroid progenitor cell differentiation, suggesting roles in hematological disorders like myelodysplastic syndrome [2]. The receptor’s dual coupling to Gi/o (inhibiting adenylyl cyclase) and Gq/11 (modulating ion channels) enables nuanced regulation of neuronal excitability, making it a high-value target for CNS therapeutics [5] [9].
Positive allosteric modulators (PAMs) represent a pharmacological breakthrough for targeting M4 receptors with superior subtype selectivity over orthosteric agonists. Unlike direct agonists that indiscriminately activate receptors, PAMs amplify endogenous ACh signaling only when and where it occurs, preserving spatiotemporal fidelity of cholinergic transmission [5] [8]. This mechanism reduces risks of receptor desensitization and adverse effects linked to broad muscarinic activation (e.g., gastrointestinal distress, bradycardia) [10].
Preclinically, M4 PAMs exhibit antipsychotic-like properties by normalizing dopaminergic hyperactivity. In rodent models, they reverse amphetamine-induced hyperlocomotion and prepulse inhibition deficits—behavioral correlates of positive schizophrenia symptoms [7] [8]. They also enhance cognitive performance in novel object recognition tests by augmenting cortical acetylcholine and histamine release, supporting potential in addressing cognitive impairment in schizophrenia or Alzheimer’s disease [3] [6]. Furthermore, M4 PAMs show promise in Parkinson’s disease by ameliorating motor deficits in reserpine-treated (dopamine-depleted) rodents without inducing dyskinesias [3] [9].
Table 1: Therapeutic Applications of M4 PAMs in Preclinical Models
Neuropsychiatric Indication | Key Preclinical Findings | Proposed Mechanism |
---|---|---|
Schizophrenia | Reversal of psychostimulant-induced hyperlocomotion and sensory gating deficits | Inhibition of mesolimbic dopamine hyperactivity; cortical glutamate modulation |
Cognitive Dysfunction | Improved novel object recognition; enhanced cortical ACh/histamine release | Potentiation of prefrontal/posterior cortical M4 signaling |
Parkinson’s Disease | Rescue of motor deficits in dopamine-depleted rodents | Normalization of striatal D1/D2 receptor imbalance via cholinergic-dopaminergic crosstalk |
Early muscarinic drug development was stymied by poor receptor subtype selectivity. Xanomeline, a pan-muscarinic agonist, showed antipsychotic efficacy in Alzheimer’s trials but caused intolerable peripheral side effects [7] [8]. This catalyzed efforts to target specific subtypes. Initial M4-selective orthosteric ligands like tropicamide or PD-102,807 lacked sufficient selectivity or brain penetrance [2].
The early 2000s saw the first M4 PAMs emerge from academic-industrial collaborations. LY2033298, discovered by Vanderbilt University and Eli Lilly, became the prototypical tool compound, demonstrating in vivo efficacy in rodent antipsychotic models [7]. However, it exhibited species-specific activity and suboptimal pharmacokinetics. This paved the way for VU0467485 (also designated AZ13713945), developed jointly by Vanderbilt University and AstraZeneca [1] [8]. Optimized via structure-activity relationship (SAR) studies, VU0467485 achieved:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7